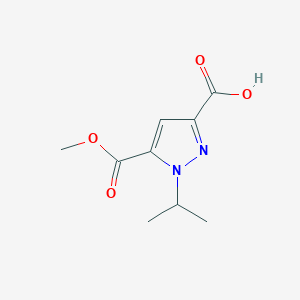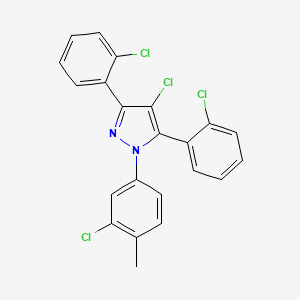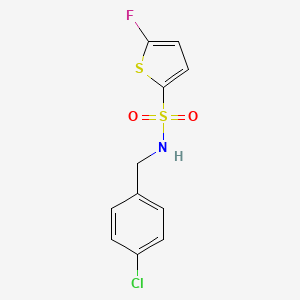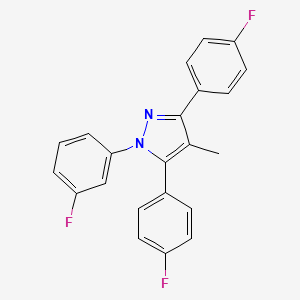![molecular formula C24H20ClN3O7 B10913227 2-chloro-6-ethoxy-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B10913227.png)
2-chloro-6-ethoxy-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-ethoxy-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of chloro, ethoxy, nitrobenzoyl, hydrazono, and methoxybenzoate groups, making it a unique and versatile molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-ethoxy-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. The process may include:
Nitration: Introduction of the nitro group into the benzoyl ring using concentrated nitric acid and sulfuric acid.
Hydrazone Formation: Reaction of the nitrobenzoyl compound with hydrazine hydrate to form the hydrazono derivative.
Esterification: Formation of the methoxybenzoate ester through the reaction of the phenol derivative with methoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Chlorination and Ethoxylation: Introduction of the chloro and ethoxy groups through appropriate halogenation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethoxy-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The hydrazono group can be reduced to a hydrazine derivative.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the hydrazine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-ethoxy-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The nitrobenzoyl and hydrazono groups may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxy-4-{[(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate
- 2-Chloro-6-ethoxy-4-{[(E)-2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate
Uniqueness
2-Chloro-6-ethoxy-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H20ClN3O7 |
|---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
[2-chloro-6-ethoxy-4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H20ClN3O7/c1-3-34-21-12-15(14-26-27-23(29)17-5-4-6-18(13-17)28(31)32)11-20(25)22(21)35-24(30)16-7-9-19(33-2)10-8-16/h4-14H,3H2,1-2H3,(H,27,29)/b26-14+ |
InChI Key |
NBTLZSIITLZOML-VULFUBBASA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913160.png)
![2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol](/img/structure/B10913161.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10913169.png)
![2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole](/img/structure/B10913170.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B10913180.png)
![N,6-bis(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913185.png)

![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913204.png)
![1-benzyl-N-(butan-2-yl)-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913208.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B10913209.png)


